Blue Base P-3R

Description

Contextualization and Significance in Chemical Sciences

Blue Base P-3R, identified by the CAS number 24124-40-1, is recognized for its role as an intermediate in the synthesis of other chemical products, particularly in the dye industry. vulcanchem.comguidechem.com Its significance in chemical sciences lies in its molecular structure, which features multiple functional groups that impart specific reactive and physical properties. The compound's utility stems from its ability to undergo further chemical transformations to produce dyes with desirable characteristics. vulcanchem.com Research into this compound contributes to the broader understanding of structure-property relationships in organic colorants.

Historical Trajectories and Foundational Research

The development and study of compounds like Blue Base P-3R are intrinsically linked to the history of the synthetic dye industry. While specific foundational research on Blue Base P-3R is not extensively documented in readily available literature, its emergence is part of the ongoing effort to create new dye molecules with improved properties. The synthesis of such intermediates is a critical step in the production of a wide array of colorants used in various applications.

Structural Classification and Relationships within Chemical Compound Families

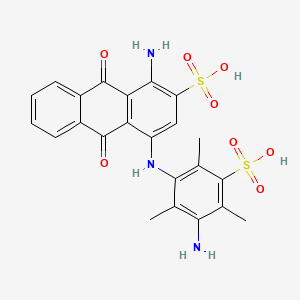

Blue Base P-3R is classified as an anthraquinone (B42736) derivative. vulcanchem.com Its core structure is based on anthracene (B1667546), which is chemically modified to include a quinone framework. vulcanchem.com The systematic name for Blue Base P-3R is 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid. vulcanchem.comchemsrc.com This complex name reveals its membership in several chemical families.

The presence of the 9,10-dioxoanthracene core places it squarely within the anthraquinone family, a large class of aromatic organic compounds known for their use as dyes. vulcanchem.com Furthermore, the molecule contains sulfonic acid (–SO₃H) and amino (–NH₂) groups, which classify it as both a sulfonic acid and an amine. vulcanchem.com The sulfonic acid groups enhance water solubility, a crucial property for many dyeing applications, while the amino groups provide sites for further chemical reactions. vulcanchem.com

The table below summarizes the key identifiers and structural information for Blue Base P-3R.

| Identifier | Value | Reference |

| Common Name | Blue Base P-3R | guidechem.comchemsrc.com |

| CAS Number | 24124-40-1 | vulcanchem.comguidechem.comchemsrc.com |

| Molecular Formula | C₂₃H₂₁N₃O₈S₂ | vulcanchem.comguidechem.comchemsrc.com |

| Molecular Weight | 531.558 g/mol | vulcanchem.comchemsrc.com |

| Systematic Name | 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid | vulcanchem.comchemsrc.com |

The physical and chemical properties of Blue Base P-3R are detailed in the following table.

| Property | Value | Reference |

| Density | 1.64 g/cm³ | vulcanchem.comchemsrc.com |

| Exact Mass | 531.077 g/mol | vulcanchem.comchemsrc.com |

| PSA (Polar Surface Area) | 223.71 Ų | chemsrc.com |

| LogP | 6.18560 | chemsrc.com |

| Index of Refraction | 1.727 | chemsrc.com |

A laboratory-scale synthesis of Blue Base P-3R typically involves a multi-step process. vulcanchem.com This begins with the sulfonation of anthracene, followed by controlled oxidation to create the 9,10-dioxoanthracene backbone. vulcanchem.com Subsequent nitration and selective reduction steps are used to introduce the amino groups at specific positions on the molecule. vulcanchem.com The final key step is a coupling reaction with 3-amino-2,4,6-trimethyl-5-sulfophenylamine. vulcanchem.com Purification is then carried out using techniques such as recrystallization and chromatography. vulcanchem.com

The reactivity of Blue Base P-3R is largely dictated by its functional groups. The sulfonic acid groups contribute to its water solubility and can engage in acid-base reactions. vulcanchem.com The amino groups act as nucleophilic centers, allowing for reactions like acylation, alkylation, and condensation. vulcanchem.com The anthraquinone core itself can undergo oxidation reactions. vulcanchem.com

The primary application of Blue Base P-3R is in the dye and pigment industry, where it serves as a precursor for various blue dyes. vulcanchem.com These dyes find use in textiles, printing inks, and other specialized pigments. vulcanchem.com The sulfonic acid groups are particularly beneficial for aqueous applications, and the amino groups allow for modifications to fine-tune the color and other properties of the final dye product. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O8S2/c1-9-18(24)10(2)23(36(32,33)34)11(3)20(9)26-14-8-15(35(29,30)31)19(25)17-16(14)21(27)12-6-4-5-7-13(12)22(17)28/h4-8,26H,24-25H2,1-3H3,(H,29,30,31)(H,32,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXDEOZWGMSAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)C)S(=O)(=O)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074023 | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24124-40-1 | |

| Record name | 1-Amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24124-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-4-(3-amino-2,4,6-trimethyl-5-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024124401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-2,4,6-trimethyl-5-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways and Reaction Routes

The construction of the Blue Base P-3R molecule, chemically known as 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid, is a multi-step process that hinges on the synthesis of two key intermediates followed by their subsequent coupling.

Classical and Contemporary Synthesis Approaches

The primary route to Blue Base P-3R involves the synthesis of 1-amino-4-bromoanthraquinone-2-sulfonic acid, commonly referred to as bromamine (B89241) acid, and 3-amino-2,4,6-trimethylbenzenesulfonic acid, followed by a condensation reaction.

Synthesis of Bromamine Acid:

Classical methods for the synthesis of bromamine acid typically fall into two categories: the "solvent method" and the "oleum method". beilstein-journals.org

Solvent Method: This approach involves the sulfonation of 1-aminoanthraquinone (B167232) using chlorosulfonic acid in an inert solvent like nitrobenzene. The resulting 1-aminoanthraquinone-2-sulfonic acid is then brominated to yield bromamine acid. beilstein-journals.org

Oleum (B3057394) Method: This is often a one-pot reaction where 1-aminoanthraquinone is sulfonated with oleum (fuming sulfuric acid) and then directly brominated to produce bromamine acid. beilstein-journals.org

Contemporary approaches focus on improving the efficiency and selectivity of these reactions. For instance, controlling reaction conditions, such as the slow addition of a diluted bromine solution in dimethylformamide (DMF), is crucial for selective bromination at the 4-position. beilstein-journals.org

Synthesis of 3-amino-2,4,6-trimethylbenzenesulfonic acid:

This intermediate can be synthesized from 2,4,6-trimethylaniline (B148799). The process involves the reaction of 2,4,6-trimethylaniline with concentrated sulfuric acid at room temperature to form di-(2,4,6-trimethylanilinium) sulphate. researchgate.net Subsequent thermal or microwave-assisted heating of this salt affords 3-amino-2,4,6-trimethylbenzenesulfonic acid. researchgate.net An alternative route involves the nitration of 2,4,6-trimethylbenzenesulfonic acid to 5-dinitro-2,4,6-trimethylbenzenesulfonic acid, followed by reduction. google.com

Final Condensation:

The final step in the synthesis of Blue Base P-3R is the Ullmann condensation reaction between bromamine acid and 3-amino-2,4,6-trimethylbenzenesulfonic acid. This reaction involves the formation of a carbon-nitrogen bond between the two aromatic rings, displacing the bromine atom on the anthraquinone (B42736) core.

Catalytic Strategies for Blue Base P-3R Synthesis and Modification

The Ullmann condensation, a cornerstone of anthraquinone dye synthesis, has traditionally required harsh reaction conditions. Modern synthetic chemistry has introduced various catalytic strategies to facilitate this and other transformations involved in the synthesis of Blue Base P-3R, leading to milder conditions and improved yields.

Copper-based catalysts are central to the Ullmann reaction. Elemental copper powder or copper(I) salts like copper(I) chloride are commonly employed to catalyze the condensation of bromamine acid with the substituted aniline (B41778). agya.infoajol.info The use of a phosphate (B84403) buffer (pH 6-7) is often beneficial in these reactions. agya.info

Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions. The application of microwave irradiation can significantly reduce reaction times for the Ullmann coupling from hours to minutes. agya.infonih.gov This method is also considered a greener approach due to its energy efficiency.

Recent innovations include the development of novel catalytic systems. For example, magnetic core/shell bimetallic Au/Cu nanoparticles have shown high efficiency in the Ullmann coupling of bromamine acid in aqueous media, offering the advantage of easy catalyst recovery and reuse. researchgate.net

| Catalyst System | Reactants | Conditions | Outcome | Reference |

| Elemental Copper (Cu⁰) | Bromamine acid, various amines | Phosphate buffer, Microwave irradiation (120 °C) | Rapid synthesis (2-20 min) | agya.info |

| Copper(I) Chloride (CuCl) | Bromamine acid, p-acetamidoaniline | Water, Sodium carbonate, Reflux (80-90 °C) | Synthesis of blue anthraquinone dye | ajol.info |

| Fe₃O₄@SiO₂-Au/Cu NPs | Bromamine acid | Aqueous medium | High conversion (97.35%) and selectivity, catalyst reusable | researchgate.net |

Principles of Green Chemistry in Synthetic Design

The synthesis of dyes has historically been associated with significant environmental concerns. The application of green chemistry principles to the synthesis of Blue Base P-3R aims to mitigate these issues.

A key focus is the use of more environmentally benign solvents. Water is an ideal green solvent, and catalytic systems that are effective in aqueous media, such as the aforementioned magnetic nanoparticles, are highly desirable. researchgate.net

Microwave-assisted synthesis contributes to green chemistry by reducing energy consumption and reaction times, which can lead to a decrease in byproduct formation. nih.gov The development of solvent-free synthetic procedures for reactions with liquid amines in the Ullmann condensation is another significant step towards greener processes. researchgate.net

Mechanistic Investigations of Key Chemical Reactions

Understanding the underlying mechanisms of the reactions involved in the synthesis of Blue Base P-3R is crucial for optimizing reaction conditions and developing more efficient synthetic strategies.

Elucidation of Reaction Mechanisms and Transient Intermediates

Several mechanistic pathways have been proposed for copper-catalyzed C-N coupling reactions, and the operative mechanism can be highly dependent on the specific substrates, ligands, and reaction conditions. researchgate.net The reaction likely proceeds through the formation of an organocopper intermediate. One proposed cycle involves the oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond and regenerate the Cu(I) catalyst. However, the involvement of radical intermediates has also been considered.

In the case of the sulfonation of the anthracene (B1667546) core, the reaction proceeds via an electrophilic aromatic substitution mechanism. The active electrophile, SO₃ or its protonated form, attacks the electron-rich anthracene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring and yields the sulfonic acid product.

Stereochemical Aspects of Synthesis and Transformations

The stereochemistry of the synthesis of Blue Base P-3R is primarily determined during the sulfonation and subsequent functionalization of the anthracene core. The substitution pattern on the anthraquinone ring is critical for the final color and properties of the dye.

The sulfonation of anthracene itself can lead to a mixture of isomers. The position of the sulfonic acid group is influenced by reaction conditions such as temperature and the nature of the sulfonating agent. researchgate.net In the synthesis of bromamine acid, the initial sulfonation of 1-aminoanthraquinone is directed to the 2-position. This is followed by bromination, which occurs at the 4-position. The regioselectivity of these reactions is governed by the directing effects of the existing substituents on the anthraquinone ring.

Derivatization and Analogue Synthesis

Rational Design and Synthesis of Structurally Modified Derivatives

The rational design of derivatives of Blue Base P-3R and related anthraquinone dyes is a key strategy for developing new colorants with enhanced performance characteristics. This approach involves a deep understanding of structure-property relationships, where specific structural modifications are made to achieve desired outcomes. A primary focus of this design process is the modification of the anilino moiety, as its electronic and steric properties significantly influence the absorption spectrum and, consequently, the color of the dye.

The synthesis of these derivatives often employs the Ullmann condensation reaction, a well-established method for forming carbon-nitrogen bonds. In the context of Blue Base P-3R analogues, this typically involves the reaction of a halogenated anthraquinone precursor, most commonly bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid), with a substituted aniline. The choice of the aniline derivative is critical and is guided by the desired properties of the final product. For instance, the introduction of electron-donating or electron-withdrawing groups on the aniline ring can shift the wavelength of maximum absorption (λmax), leading to changes in color.

A general synthetic scheme for producing such derivatives is the condensation of bromaminic acid with various substituted anilines. This reaction is typically catalyzed by copper salts and carried out in a suitable solvent. The specific reaction conditions, such as temperature and the nature of the base used, are optimized to maximize the yield and purity of the resulting dye.

Table 1: Examples of Structurally Modified Anthraquinone Dye Derivatives

| Derivative Class | Modifying Substituent (on anilino ring) | Synthetic Approach | Key Property Change |

|---|---|---|---|

| Reddish-Blue Dyes | Ortho-disubstitution (e.g., 2,6-dimethyl) | Ullmann condensation of bromaminic acid with mesidine. vdoc.pub | Hinders coplanarity, leading to a hypsochromic (blue to reddish-blue) shift. vdoc.pub |

| Greener-Blue Dyes | Introduction of specific alkyl groups (e.g., ethyl) | Condensation of bromaminic acid with substituted anilines like 2,4-dimethyl-6-ethyl-aniline. vdoc.pub | Alters the electronic environment of the chromophore. |

Research into analogues has demonstrated that substitution at the ortho positions of the anilino group can cause a steric hindrance effect. vdoc.pub This forces the anilino ring out of coplanarity with the anthraquinone nucleus, which in turn affects the electronic conjugation of the chromophore and results in a shift to shorter wavelengths (a reddish-blue hue). vdoc.pub Conversely, other substitutions can be designed to enhance the planarity and extend the conjugation, leading to deeper, more bathochromic (greener-blue) shades.

Exploration of Precursors and Related Compounds with Tailored Reactivity

The synthesis of Blue Base P-3R and its analogues is critically dependent on the availability and reactivity of key precursors. The two primary building blocks are the anthraquinone core, typically introduced as bromaminic acid, and the substituted aniline component, which for Blue Base P-3R is 3-amino-2,4,6-trimethyl-5-sulfoaniline.

Bromaminic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid): This is a vital intermediate in the production of many acid and reactive anthraquinone dyes. researchgate.net Its synthesis generally starts from 1-aminoanthraquinone, which undergoes sulfonation to yield 1-aminoanthraquinone-2-sulfonic acid. patsnap.com Subsequent bromination at the 4-position yields bromaminic acid. patsnap.com The bromine atom at the C4 position is activated towards nucleophilic substitution, making it an excellent leaving group for condensation reactions with various amines. researchgate.net

Table 2: Key Precursors for Blue Base P-3R Synthesis

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 1-Aminoanthraquinone | C₁₄H₉NO₂ | Starting material for the anthraquinone core. |

| Bromaminic Acid | C₁₄H₈BrNO₅S | Provides the functionalized anthraquinone nucleus for condensation. |

| Mesitylene (B46885) | C₉H₁₂ | Starting material for the substituted aniline moiety. google.com |

| 2,4,6-Trimethyl-m-phenylenediamine | C₉H₁₄N₂ | Intermediate in the synthesis of the anilino component. google.comgoogle.com |

2,4,6-Trimethyl-m-phenylenediamine and its Sulfonated Derivative: The aniline component of Blue Base P-3R is derived from 2,4,6-trimethyl-m-phenylenediamine. A common synthetic route to this intermediate starts with mesitylene (1,3,5-trimethylbenzene). google.comgoogle.com Mesitylene is first nitrated to form 2,4,6-trimethyl-1,3-dinitrobenzene. google.comgoogle.com This dinitro compound is then subjected to a reduction reaction, typically catalytic hydrogenation, to yield 2,4,6-trimethyl-m-phenylenediamine. google.comgoogle.com

To obtain the final precursor for condensation, 2,4,6-trimethyl-m-phenylenediamine is sulfonated. This introduces a sulfonic acid group onto the benzene (B151609) ring, enhancing the water solubility of the final dye. The resulting compound, 3-amino-2,4,6-trimethyl-5-sulfoaniline, possesses a primary amino group that is sufficiently nucleophilic to react with the activated bromine atom of bromaminic acid in the Ullmann condensation reaction. The methyl groups on the aniline ring also play a role in the final properties of the dye, contributing to its specific shade and fastness properties.

The reactivity of these precursors can be tailored by modifying the reaction conditions. For instance, the sulfonation of 2,4,6-trimethyl-m-phenylenediamine must be carefully controlled to ensure the desired regioselectivity and to prevent the formation of unwanted byproducts. Similarly, the conditions of the Ullmann condensation, including the choice of catalyst, solvent, temperature, and base, are optimized to ensure efficient coupling and to minimize side reactions, such as the hydrolysis of bromaminic acid.

Sophisticated Analytical and Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing detailed information about molecular structure and functional groups. sapub.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org For a molecule like Blue Base P-3R, with its distinct aromatic and aliphatic regions, NMR would provide critical connectivity and spatial information.

¹H NMR: Would be used to identify the number and environment of hydrogen atoms. The aromatic protons on the anthraquinone (B42736) and aniline (B41778) rings would appear in a distinct chemical shift region compared to the protons of the methyl groups. msu.edu

¹³C NMR: Would distinguish each unique carbon atom in the molecule, from the carbonyl carbons in the quinone structure to the carbons of the trimethyl-substituted ring. msu.edu

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between adjacent protons and between protons and their directly attached carbons, respectively. This would be essential for unambiguously assigning the signals from the complex aromatic systems.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for Blue Base P-3R Functional Groups This table is based on general principles of NMR spectroscopy, as specific experimental data for Blue Base P-3R is not available.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 8.5 | 110 - 150 |

| Amine N-H | 5.0 - 9.0 (variable) | N/A |

| Methyl C-H | 2.0 - 2.5 | 15 - 25 |

| Carbonyl C=O | N/A | 180 - 190 |

Hyphenated Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition. thermofisher.commsu.edu When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. thermofisher.com

For Blue Base P-3R, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₂₃H₂₁N₃O₈S₂) by providing a highly accurate mass measurement. vulcanchem.com Techniques like Electrospray Ionization (ESI) are well-suited for ionizing polar, non-volatile molecules like Blue Base P-3R. uni-marburg.de Tandem mass spectrometry (MS/MS) would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which helps in confirming the structure by identifying key substructures of the molecule. nih.gov

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. acs.orgnih.gov These two methods are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman is better for non-polar, symmetric bonds. acs.org

For Blue Base P-3R, key vibrational modes would include:

N-H stretching from the amino groups.

C=O stretching from the anthraquinone carbonyls.

S=O stretching from the sulfonic acid groups.

C-H stretching from the aromatic rings and methyl groups.

C=C stretching within the aromatic rings.

Table 2: Characteristic Infrared Absorption Frequencies for Blue Base P-3R This table is based on established group frequencies, as specific experimental data for Blue Base P-3R is not available.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch | 3300 - 3500 |

| Carbonyl | C=O stretch | 1650 - 1690 |

| Sulfonic Acid | S=O stretch | 1340 - 1350 and 1150 - 1165 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Methyl | C-H stretch | 2850 - 2960 |

UV-Vis Spectrophotometric Analysis Techniques and Method Development

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. msu.eduwikipedia.org It is particularly useful for highly conjugated systems like Blue Base P-3R, which are expected to absorb strongly in the visible region, accounting for its blue color. guidechem.commsu.edu

A UV-Vis spectrum of Blue Base P-3R would show one or more absorption maxima (λ_max). According to the Beer-Lambert law, the absorbance at λ_max is directly proportional to the concentration of the compound. wikipedia.org This principle is the basis for developing quantitative analytical methods. Method development would involve selecting an appropriate solvent, determining the λ_max, and creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. indianchemicalsociety.com This validated method can then be used to determine the concentration of Blue Base P-3R in unknown samples. researchgate.net

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is a set of laboratory techniques used for the separation of mixtures. The components are separated based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating and quantifying components in a mixture, making it ideal for assessing the purity of Blue Base P-3R and identifying any synthesis-related impurities or degradation products. researchgate.net A reversed-phase HPLC (RP-HPLC) method is commonly used for polar organic compounds. ajrconline.org

Method development for Blue Base P-3R would involve a systematic approach to optimize the separation: thermofisher.comlcms.cz

Column Selection: A C18 column is a common starting point for reversed-phase separations. researchgate.net

Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be used. ajrconline.org The pH of the buffer and the gradient of the organic solvent would be adjusted to achieve optimal separation of the main compound from its impurities. lcms.cz

Detector Settings: A UV-Vis detector would be set to the λ_max of Blue Base P-3R to ensure maximum sensitivity. juniperpublishers.com

Validation: The optimized method would be validated according to ICH guidelines to ensure it is accurate, precise, linear, robust, and specific for its intended purpose. ajrconline.orgjuniperpublishers.com Validation parameters include linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). indianchemicalsociety.comjuniperpublishers.com

Table 3: Typical Parameters for HPLC Method Validation

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (R²) ≥ 0.999 ajrconline.org |

| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery studies. | % Recovery within 98-102% indianchemicalsociety.com |

| Precision (%RSD) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2% indianchemicalsociety.com |

| LOD | The lowest amount of analyte that can be detected. | Determined by signal-to-noise ratio (e.g., 3:1) |

| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (e.g., 10:1) |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD ≤ 2% for varied conditions juniperpublishers.com |

Gas Chromatography (GC) and Coupled Techniques for Volatile Analysis

Gas chromatography (GC) is a premier technique for separating and analyzing volatile and semi-volatile organic compounds. For a compound like Blue Base P-3R, direct GC analysis would be challenging due to its low volatility, a consequence of its high molecular weight and polar functional groups (sulfonic acid and amino groups).

However, derivatization techniques could theoretically be employed to increase its volatility. For instance, the sulfonic acid and amino groups could be converted to less polar esters and amides, respectively. Following such a derivatization, a high-temperature GC coupled with a mass spectrometer (GC-MS) could provide valuable information. The mass spectrometer would aid in identifying the derivatized compound and any potential impurities or degradation products based on their mass-to-charge ratio and fragmentation patterns.

The typical GC-MS analysis would involve:

Sample Preparation: Derivatization of Blue Base P-3R.

Injection: Introduction of the derivatized sample into a heated inlet.

Separation: Passage through a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms) where separation occurs based on boiling point and interaction with the stationary phase.

Detection: Mass spectrometric analysis of the eluted compounds.

While no specific experimental data for Blue Base P-3R is available, the table below illustrates hypothetical data that could be obtained from a GC-MS analysis of a derivatized sample.

| Parameter | Hypothetical Value/Observation |

| Column Type | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold for 10 min |

| Retention Time | Varies based on derivative |

| Mass Spectrum | Molecular ion peak corresponding to the derivatized molecule and characteristic fragment ions |

This table is for illustrative purposes only, as no published GC data for Blue Base P-3R exists.

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable, non-destructive technique for determining the solid-state structure of crystalline materials. It provides information on the atomic arrangement within a crystal lattice, allowing for phase identification and the determination of crystal structure.

For Blue Base P-3R, which is expected to be a crystalline solid, powder X-ray diffraction (PXRD) would be the primary technique for routine analysis. A PXRD pattern, which is a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. By comparing the experimental pattern to databases, one could identify the specific crystalline form of Blue Base P-3R.

For a complete crystal structure determination, single-crystal X-ray diffraction (SCXRD) would be necessary. This would require growing a suitable single crystal of the compound, which can be a challenging process. If successful, SCXRD would provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive three-dimensional model of the molecule in the solid state.

A hypothetical PXRD data table for Blue Base P-3R is presented below.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.40 | 60 |

| 12.2 | 7.25 | 100 |

| 17.0 | 5.21 | 85 |

| 24.5 | 3.63 | 70 |

| 27.8 | 3.21 | 55 |

This table contains hypothetical data for illustrative purposes, as no published XRD data for Blue Base P-3R has been found.

Electrochemical Methods for Redox Behavior Characterization

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules, i.e., their ability to be oxidized or reduced. The anthraquinone core of Blue Base P-3R is known to be electrochemically active.

In a typical CV experiment, a solution of Blue Base P-3R in a suitable solvent with a supporting electrolyte would be subjected to a linearly swept potential between two set limits. The resulting current is plotted against the applied potential, producing a voltammogram. The peaks in the voltammogram indicate the potentials at which redox reactions occur. For an anthraquinone derivative, one would expect to observe reversible or quasi-reversible reduction waves corresponding to the formation of a radical anion and a dianion.

The CV data can provide information on:

Redox potentials (E½).

The number of electrons transferred in each step.

The stability of the electrochemically generated species.

The following table shows hypothetical electrochemical data for Blue Base P-3R.

| Parameter | Hypothetical Value |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Solvent/Electrolyte | DMF / 0.1 M TBAPF₆ |

| Scan Rate | 100 mV/s |

| First Reduction Potential (Epc1) | -0.85 V |

| First Oxidation Potential (Epa1) | -0.75 V |

This table is for illustrative purposes only, as no published electrochemical data for Blue Base P-3R is available.

Thermal Analysis Techniques in Degradation and Stability Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for assessing the thermal stability and degradation profile of materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For Blue Base P-3R, a TGA thermogram would reveal the temperatures at which the compound begins to decompose. It could also indicate the loss of any bound water or solvent molecules. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, or under an oxidative atmosphere (e.g., air) to study oxidative stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. The resulting DSC curve can identify thermal events such as melting, crystallization, and solid-state transitions. For Blue Base P-3R, one might observe an endothermic peak corresponding to its melting point, followed by exothermic peaks associated with decomposition at higher temperatures.

A hypothetical summary of thermal analysis data is provided below.

| Technique | Observation | Hypothetical Temperature Range |

| TGA | Onset of major decomposition | > 300 °C (in N₂) |

| DSC | Endothermic peak (melting) | 220 - 230 °C |

| DSC | Exothermic peak (decomposition) | > 300 °C |

This table contains hypothetical data for illustrative purposes, as no published thermal analysis data for Blue Base P-3R has been found.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of aromatic amines. These methods provide a microscopic understanding of the electronic characteristics that govern their chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For aromatic amines like p-phenylenediamine (B122844) derivatives, DFT calculations, often using the B3LYP functional, are employed to determine the energies and distributions of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.orgchimicatechnoacta.ru

The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the band gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller band gap generally implies higher reactivity.

For instance, in studies of p-phenylenediamine derivatives, the HOMO is typically localized on the amine groups and the phenyl ring, indicating that these are the primary sites for electrophilic attack and oxidation. The introduction of different substituents on the amine or the ring can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO energy, making the molecule easier to oxidize, while electron-withdrawing groups lower it.

Theoretical studies on N,N-dialkyl-p-phenylenediamines show that the electrochemical oxidation potential is directly related to the total Gibbs free energy change of the oxidation process. researchgate.net DFT calculations can accurately predict these potentials, which are influenced by the nature of the alkyl substituents. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Representative Aromatic Amines

Note: The values presented are illustrative and derived from various DFT studies on related compounds. Actual values may vary based on the specific computational method and basis set used.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are used to study reaction mechanisms and energetics. For aromatic amines, these methods can predict the enthalpies of bond cleavage, which is crucial for understanding their antioxidant properties and degradation pathways. researchgate.net

For example, calculations on p-phenylenediamine have been used to study the N-H bond dissociation enthalpy, which is a key parameter in predicting its antioxidant activity. researchgate.net These studies often explore different reaction mechanisms, such as hydrogen atom transfer (HAT), single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). researchgate.net The relative favorability of these pathways is influenced by factors like the solvent environment and the presence of substituents. researchgate.net

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Electron Distribution

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for Blue Base P-3R or its close analogs in the context of solvent and substrate interactions are not readily found in the reviewed literature, this section outlines the general principles and potential applications of this methodology.

Molecular dynamics simulations can model the behavior of molecules in a solvent, providing insights into solvation shells, diffusion, and the influence of the solvent on molecular conformation. For a polar molecule like Blue Base P-3R, with its hydroxyl and amine groups, interactions with polar solvents like water would be significant. MD simulations could predict the formation of hydrogen bonds between the solute and solvent molecules, which in turn affects its solubility and reactivity.

MD simulations are also a powerful tool for studying how dye molecules interact with substrates, such as textile fibers or biological macromolecules. These simulations can reveal the preferred binding orientations, interaction energies, and the specific non-covalent interactions (e.g., van der Waals forces, hydrogen bonds, and pi-stacking) that stabilize the dye-substrate complex. For dye intermediates like Blue Base P-3R, understanding these interactions is key to predicting their performance in dyeing processes.

Simulation of Solvent Interactions and Solvation Dynamics

Structure-Reactivity and Structure-Function Relationship Models

The relationship between the chemical structure of aromatic amines and their reactivity is a key area of computational and theoretical study. By systematically changing substituents and correlating the resulting structural and electronic properties with observed reactivity, quantitative structure-activity relationships (QSAR) can be developed.

For aromatic amines, a primary reaction is oxidation. osti.gov The rate of oxidation by environmental oxidants like manganese dioxide has been shown to correlate well with several calculated descriptors, including the pKa of the amine, the HOMO energy, and the one-electron oxidation potential. osti.gov Such correlations demonstrate that the ease of oxidation is directly linked to the availability of electrons at the nitrogen centers and the stability of the resulting radical cation. osti.gov Molecules with higher HOMO energies and lower oxidation potentials are generally more susceptible to oxidation. osti.gov

In the context of dye chemistry, the electronic properties of the aromatic amine intermediates directly influence the color and stability of the final azo dye. researchgate.net The position and nature of substituents on the aniline (B41778) ring can tune the electronic structure, thereby modifying the absorption spectrum of the resulting dye. researchgate.net DFT and time-dependent DFT (TD-DFT) are used to predict the electronic absorption maxima (λmax) of dyes, and these theoretical predictions often show good agreement with experimental values. researchgate.net

Table 2: List of Chemical Compounds

Computational Prediction of Synthetic Outcomes and Reaction Selectivity

Computational chemistry has become an indispensable tool for predicting the outcomes and selectivity of complex organic reactions, offering insights that are often difficult to obtain through experimental means alone. cuny.eduiranchembook.ir While specific computational studies detailing the synthetic prediction for Blue Base P-3R are not extensively available in public literature, the principles can be thoroughly understood by examining theoretical investigations into analogous azo dye and anthraquinone (B42736) systems. These studies utilize quantum mechanical calculations to model reaction pathways, predict product formation, and elucidate the factors controlling selectivity.

Modern computational approaches, particularly those based on Density Functional Theory (DFT), allow researchers to predict the feasibility and selectivity of synthetic routes, such as those involving diazotization and coupling reactions which are central to the synthesis of many dyes. researchgate.netacs.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a proposed reaction can be constructed.

Predicting Synthetic Feasibility

The primary indicator of whether a synthetic reaction will proceed spontaneously is the change in Gibbs free energy (ΔG). A negative ΔG indicates a thermodynamically favorable process. Computational models can calculate the energies of optimized molecular structures with high accuracy, allowing for the prediction of reaction feasibility before a synthesis is attempted in the lab. mdpi.com This is particularly valuable for multi-step syntheses or when evaluating novel, untested reaction pathways.

For a typical azo dye synthesis, which involves the formation of a diazonium salt followed by a coupling reaction, computational analysis can predict the viability of each step. unb.caresearchgate.net

Table 1: Illustrative Example of Calculated Thermodynamic Data for a Hypothetical Azo Coupling Reaction Step

| Reactant 1 (Diazonium Salt) | Reactant 2 (Coupling Component) | Calculated ΔG (kcal/mol) | Predicted Outcome |

| Benzenediazonium chloride | Phenol (B47542) | -25.8 | Favorable |

| 4-Nitrobenzenediazonium chloride | N,N-Dimethylaniline | -31.2 | Highly Favorable |

| Benzenediazonium chloride | Anisole | -15.1 | Favorable |

| 2-Methylbenzenediazonium chloride | 1,3-Dinitrobenzene | +5.4 | Unfavorable |

| Note: Data are hypothetical and for illustrative purposes to demonstrate the application of computational predictions. |

Predicting Reaction Selectivity

For complex molecules, a key challenge is predicting reaction selectivity, particularly regioselectivity—the preferential formation of one constitutional isomer over another. In the synthesis of a molecule like Blue Base P-3R, which involves the coupling of different aromatic units, multiple reaction sites may be available. vulcanchem.com

Computational chemistry addresses this by:

Transition State Energy Analysis: The most common and reliable method is to locate the transition state structures for all possible reaction pathways. The pathway with the lowest activation energy (Ea) is kinetically favored and will correspond to the major product formed. cuny.edu

Local Reactivity Descriptors: Before performing a full transition state search, chemists can use simpler models to predict reactive sites. Methods based on Frontier Molecular Orbital (FMO) theory or Molecular Electron Density Theory (MEDT) are used. cuny.edu Parameters such as Fukui functions, local softness, and Parr functions are calculated to identify the most electrophilic and nucleophilic atoms in the reacting molecules, which are the most likely sites of reaction. cuny.edunih.gov

Consider the coupling of a diazonium salt to a substituted aniline or phenol derivative. The coupling can occur at different positions (e.g., ortho or para to an activating group). Computational modeling can determine the activation barrier for each pathway.

Table 2: Example of Computational Prediction of Regioselectivity in Azo Coupling

| Coupling Component | Coupling Position | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Product Distribution |

| Phenol | ortho | 18.5 | Minor |

| Phenol | para | 15.2 | Major |

| 2-Naphthol | C1 (ortho to -OH) | 14.8 | Major |

| 2-Naphthol | C3 (meta to -OH) | 22.1 | Not Observed |

| Note: Data are representative examples from general computational studies on azo coupling to illustrate the principle. |

These calculations provide a quantitative basis for understanding and predicting why a specific isomer is formed. For instance, studies on various azo dyes have successfully used DFT calculations to rationalize the observed regioselectivity in coupling reactions. nih.govresearchgate.net The models can account for subtle electronic and steric effects that direct the reaction to a specific site. The integration of experimental work with computational predictions has proven to be a powerful strategy for optimizing dye design and improving the performance of dyeing processes. researchgate.net

Environmental Chemistry and Degradation Research

Environmental Fate and Transport Studies

The movement and persistence of Blue Base P-3R in the environment are governed by a combination of physical and biological processes.

The biotransformation of Blue Base P-3R has been demonstrated through enzymatic action. researchgate.netcolab.ws The enzyme-mediated degradation of the dye suggests it can be transformed under specific biological conditions. researchgate.net This transformation is a key component of its environmental fate, indicating that it is not entirely recalcitrant. The process of biotransformation involves the modification of the chemical compound by biological catalysts like enzymes. researchgate.net

While these studies confirm its potential for biotransformation, specific data on the bioavailability of Blue Base P-3R in complex environmental systems is limited. Bioavailability, which determines the fraction of the chemical available for biological uptake and degradation, would be influenced by its partitioning between water and solid phases and its molecular structure.

Adsorption and Desorption Behavior in Environmental Matrices

Degradation Pathways and Mechanisms

The breakdown of Blue Base P-3R can theoretically occur through photolytic, biological, and chemical pathways. However, current research has predominantly focused on its biodegradation.

There is no specific information available in the searched literature regarding the photolytic or photooxidative degradation rates, quantum yields, or degradation products of Blue Base P-3R in either aquatic or atmospheric systems. For many dyes, photodegradation is a significant environmental process, but dedicated studies on Blue Base P-3R are absent from the reviewed sources.

Significant research has been conducted on the biodegradation of Colafx Blue P3R using plant-derived enzymes. dntb.gov.ua One study demonstrated the efficacy of a peroxidase extracted from lemon peels (Citrus limon) in degrading this dye. researchgate.netresearchgate.net The enzyme was shown to efficiently decolorize and degrade the dye, with the process being influenced by several environmental factors. dntb.gov.ua

The degradation efficiency of Colafx Blue P3R by Citrus limon peroxidase was found to be highly dependent on pH and temperature. colab.wsresearchgate.net An 83% degradation of an initial 200 ppm dye concentration was achieved within 5-10 minutes of incubation at a temperature of 35°C and an optimal pH of 4. colab.wsresearchgate.net The maximum activity of the peroxidase enzyme itself was observed at pH 5.0 and a temperature of 55°C. colab.wsresearchgate.net The degradation process involves an enzyme-mediated mechanism that can lead to the breakdown of the dye molecule. researchgate.net

Despite the documented efficiency of biodegradation, studies identifying the specific microbial metabolites resulting from the breakdown of Blue Base P-3R were not found in the reviewed literature. Analytical techniques such as mass spectrometry are typically used to identify degradation products, but this data is not available for this specific compound. researchgate.netresearchgate.net

Table 1: Optimal Conditions for Biodegradation of Colafx Blue P3R by Citrus limon Peroxidase

| Parameter | Optimal Value | Degradation Achieved | Initial Dye Concentration | Incubation Time | Citation |

|---|---|---|---|---|---|

| pH | 4.0 | 83% | 200 ppm | 5-10 min | colab.wsresearchgate.net |

| Temperature | 35 °C | 83% | 200 ppm | 5-10 min | colab.wsresearchgate.net |

Table 2: Influence of pH on the Degradation of Colafx Blue P3R by Citrus limon Peroxidase

| pH | Decolorization (%) | Citation |

|---|---|---|

| 4.0 | ~70.3% | researchgate.net |

| >4.0 | Decreased Degradation | researchgate.net |

Table 3: Kinetic and Thermodynamic Parameters of Citrus limon Peroxidase

| Parameter | Value | Unit | Citation |

|---|---|---|---|

| K_m (Michaelis-Menten constant) | 23.16 | µmol/ml/min | colab.wsresearchgate.net |

| V_max (Maximum reaction velocity) | 204.08 | µmol/ml/min | colab.wsresearchgate.net |

Specific data concerning the chemical degradation of Blue Base P-3R through abiotic processes such as hydrolysis or oxidation under various environmental conditions could not be located in the reviewed scientific literature. While these pathways are important for many organic compounds, their relevance and rates for Blue Base P-3R have not been reported.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Blue Base P-3R |

| 1-amino-4-(3-amino-2,4,6-trimethyl-5-sulphoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid |

Based on a comprehensive search of available scientific and technical literature, there is currently insufficient specific research data on the chemical compound "Blue Base P-3R" (CAS: 24124-40-1) to fully address the topics outlined in your request.

Detailed, peer-reviewed studies focusing explicitly on the adsorptive removal mechanisms, advanced oxidation processes (AOPs), and biological treatment strategies for Blue Base P-3R are not available in the public domain.

While general information exists regarding these remediation technologies for other dyes, the strict requirement to focus solely on Blue Base P-3R prevents the inclusion of analogous data. One study was identified that investigated the degradation of a similarly named compound, "Colafx Blue P3R," using biocatalysts. researchgate.netresearchgate.net This research reported an 83% degradation using peroxidase from lemon peels. researchgate.netresearchgate.net However, a definitive link confirming that "Colafx Blue P3R" is identical to "Blue Base P-3R" (CAS 24124-40-1) could not be established from the search results.

Due to the lack of specific research findings and data tables for Blue Base P-3R, generating a thorough, informative, and scientifically accurate article that adheres strictly to the provided outline is not possible at this time.

Advanced Materials Science and Applied Chemical Research

Integration into Functional Materials

The incorporation of chromophoric and electroactive molecules like Blue Base P-3R into larger material systems is a key strategy in creating functional materials with enhanced or entirely new properties. The inherent characteristics of Blue Base P-3R make it a candidate for integration into polymers, composites, and smart materials.

Polymer and Composite Material Applications

The covalent attachment of dyes to polymer chains can significantly improve properties such as light, washing, and solvent fastness. ikm.org.my The amino groups present in the Blue Base P-3R molecule (1-amino-4-(3-amino-2,4,6-trimethyl-5-sulfoanilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonic acid) serve as reactive sites for incorporation into polymer backbones. vulcanchem.comrsc.org This can be achieved through polymerization of dye-containing monomers or by polycondensation reactions to form materials like polyamides or polyesters with integral coloration and potentially enhanced thermal stability. ikm.org.my

The integration of Blue Base P-3R into composite materials, which consist of two or more constituent materials with different properties, can impart color and other functionalities. ontosight.ai In fiber-reinforced polymers, for instance, the dye could be incorporated into the polymer matrix, providing not only coloration but also potentially influencing the mechanical or thermal properties of the final composite. chemsrc.com The sulfonic acid groups on Blue Base P-3R can enhance its compatibility with more hydrophilic polymer matrices or fillers. vulcanchem.com

Table 1: Potential Polymer Systems for Integration with Blue Base P-3R

| Polymer Type | Potential Integration Method | Resulting Material Properties |

| Polyamides | Polycondensation with dicarboxylic acids | Colored, potentially enhanced thermal stability |

| Polyesters | Polycondensation with diols/dicarboxylic acids | Colored, potentially improved lightfastness |

| Polyurethanes | Reaction with isocyanates | Colored, flexible or rigid materials |

| Epoxy Resins | Curing agent for epoxy monomers | Colored, high-strength thermoset composite |

This table presents potential applications based on the known reactivity of the functional groups in Blue Base P-3R. Specific performance data for these composites is not currently available in published literature.

Development of Smart and Responsive Materials

Smart materials, which respond to external stimuli such as temperature, light, or pH, are a significant area of materials research. acs.org Anthraquinone (B42736) derivatives have been shown to exhibit thermochromism (color change with temperature) when incorporated into block copolymer systems. acs.org This phenomenon is driven by the reversible microcrystallization of the dye within the polymer matrix. acs.org While specific studies on Blue Base P-3R are not prevalent, its anthraquinone core suggests potential for similar applications. The amino and sulfonic acid groups could be leveraged to tune the interaction with the polymer matrix, thereby programming the responsive behavior. vulcanchem.comacs.org

Furthermore, the pH-sensitive nature of the sulfonic acid and amino groups on Blue Base P-3R could be exploited to create halochromic (pH-sensitive) materials. vulcanchem.com In a polymer matrix, changes in the local pH environment could alter the protonation state of these groups, leading to a shift in the electronic structure and a corresponding change in color.

Applications in Optical and Photonic Devices

The photophysical properties of anthraquinone derivatives, characterized by their absorption and emission in the visible spectrum, make them candidates for use in various optical and photonic devices. ontosight.ai

Research in Dye-Sensitized Solar Cells and Related Technologies

Dye-sensitized solar cells (DSSCs) are a type of thin-film solar cell that utilizes a photosensitizer to absorb light. wikipedia.org Anthraquinone dyes have been investigated as sensitizers in DSSCs due to their strong absorption in the visible region and good photostability. researchgate.net However, research has shown that many anthraquinone dyes exhibit low power conversion efficiencies in DSSCs. researchgate.net This is often attributed to inefficient electron injection from the excited state of the dye into the semiconductor's conduction band, a consequence of the strong electron-withdrawing nature of the anthraquinone core. researchgate.net

While no specific data for Blue Base P-3R in DSSCs is available, studies on analogous blue organic dyes have shown the potential to achieve high efficiencies, particularly when used in co-sensitization strategies with other dyes to create a panchromatic absorption profile. epfl.chacs.org The sulfonic acid groups on Blue Base P-3R could serve as anchoring groups to the titanium dioxide (TiO₂) semiconductor surface, a critical feature for sensitizers in DSSCs. researchgate.net

Table 2: Photovoltaic Performance of Representative Anthraquinone and Blue Dyes in DSSCs

| Dye Type | Electrolyte | Power Conversion Efficiency (PCE) | Reference |

| Aminohydroxyanthraquinone derivative | Not specified | 0.125% | researchgate.net |

| Novel Blue D-π-A Dye (Dyenamo Blue) | Cobalt-based | 7.3% | epfl.ch |

| Blue-Colored Dye (S5) in solid-state DSSC | Spiro-OMeTAD | 7.81% | researchgate.net |

This table shows data for other anthraquinone and blue dyes to illustrate the range of performance and is not specific to Blue Base P-3R.

Development of Chemical Sensors and Probes

The development of sensors for the detection of specific chemical species is a critical area of analytical chemistry. Anthraquinone-based compounds have been successfully designed as fluorescent and colorimetric probes for various ions. nih.govresearchgate.netnih.govrsc.org The mechanism of sensing often involves the interaction of the target analyte with functional groups on the anthraquinone scaffold, leading to a change in its photophysical properties (e.g., a "turn-on" fluorescence or a visible color change). nih.govnih.gov

The structure of Blue Base P-3R, with its electron-rich amino groups and anionic sulfonic acid groups, suggests its potential as a chromogenic reagent for the detection of certain metal ions. vulcanchem.com The binding of a metal ion could perturb the intramolecular charge transfer characteristics of the molecule, resulting in a detectable color change. Furthermore, derivatization of the amino groups could lead to the development of more sophisticated and selective chemosensors for a range of analytes. For instance, anthraquinone-based Schiff base probes have been developed for the sequential sensing of ions like Al³⁺ and pyrophosphate. researchgate.net

Table 3: Examples of Anthraquinone-Based Chemical Sensors

| Sensor Type | Analyte Detected | Sensing Mechanism | Detection Limit | Reference |

| Anthraquinone-imine probe | Cyanide (CN⁻) | Colorimetric and "turn-on" fluorescence | Micromolar range | nih.gov |

| Anthraquinone-Schiff base | Aluminum (Al³⁺) and Pyrophosphate | Sequential fluorescence sensing | 6.75 x 10⁻⁸ M (for Al³⁺) | researchgate.net |

| Anthraquinone-derived probe | Mercury (Hg²⁺) | "Turn-on" fluorescence and colorimetric | 63.0 nM | nih.gov |

| Anthraquinone-based sensor | Copper (Cu²⁺) and Sulfide (S²⁻) | Sequential colorimetric and fluorometric | 8.95 x 10⁻⁸ M (for Cu²⁺) | rsc.org |

This table provides examples of the capabilities of anthraquinone-based sensors and does not represent data for Blue Base P-3R itself.

Principles of Chemo-sensing Mechanisms and Design

Chemo-sensing involves the detection of chemical species through a measurable signal change in a sensor molecule. For a compound like Blue Base P-3R, an anthraquinone derivative, the primary chemo-sensing mechanisms would likely revolve around interactions that alter its electronic and photophysical properties. vulcanchem.com

Key Principles:

Host-Guest Interactions: The core principle involves the specific binding of an analyte (guest) to the sensor molecule (host). For Blue Base P-3R, the amino and sulfonic acid groups could act as binding sites for various ions or molecules through hydrogen bonding, electrostatic interactions, or coordination. vulcanchem.com

Photoinduced Electron Transfer (PET): In this mechanism, the fluorescence of a molecule is quenched by a nearby electron-donating or -withdrawing group. Upon binding an analyte, the PET process can be inhibited or enhanced, leading to a "turn-on" or "turn-off" fluorescent response. Molecules with an electron-rich N,N-dimethylaniline component have been designed as PET sensors. researchgate.net

Internal Charge Transfer (ICT): ICT compounds typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. The anthraquinone core in Blue Base P-3R can act as an electron-accepting unit. vulcanchem.com Binding of an analyte to either the donor or acceptor moiety can modulate the ICT process, resulting in a shift in the absorption or emission spectrum. Striking color changes have been observed in some chemosensors due to the ICT mechanism. researchgate.net

Deprotonation/Protonation: The amino groups and sulfonic acid groups on Blue Base P-3R make it sensitive to pH changes. vulcanchem.com Protonation or deprotonation of these groups alters the electronic structure of the molecule, leading to changes in its color (chromogenic sensing) or fluorescence (fluorogenic sensing). This is a common mechanism for pH sensors. acs.org

Design Considerations:

The design of a chemosensor based on a molecule like Blue Base P-3R would involve:

Receptor Design: Modifying the structure to include specific binding sites (receptors) for a target analyte. This could involve synthesizing derivatives with crown ethers for cation sensing or specific cavities for anion recognition.

Fluorophore/Chromophore Engineering: The anthraquinone core serves as the signaling unit. vulcanchem.com Its photophysical properties can be tuned by altering the substituents on the aromatic rings to achieve desired absorption and emission wavelengths.

Spacer Integration: In some designs, a spacer unit is introduced to separate the binding site from the signaling unit, allowing for more complex sensing mechanisms like PET. researchgate.net

Optical and Electrochemical Sensing Platforms

Based on the chemo-sensing principles, Blue Base P-3R or its derivatives could potentially be integrated into various sensing platforms.

Optical Sensing Platforms:

Optical sensors detect changes in light properties such as intensity, wavelength, or polarization.

Colorimetric Sensors: These sensors rely on a color change visible to the naked eye or measurable by a spectrophotometer. The protonation/deprotonation of the functional groups on Blue Base P-3R in response to pH would cause a distinct color change, making it a potential candidate for a pH indicator strip. vulcanchem.com

Fluorescent Sensors: These platforms measure changes in fluorescence intensity or wavelength. By incorporating Blue Base P-3R into a polymer matrix, a fluorescent sensor could be developed. For instance, analyte binding could disrupt the quenching of fluorescence (turn-on response) or shift the emission wavelength. Hybrid molecules using 4-amino-1,8-naphthalimide (B156640) have been shown to function as fluorescent logic gates, switching emission in the presence of specific ions. researchgate.net

Table 1: Potential Optical Sensing Applications

| Sensing Type | Principle | Potential Analyte | Expected Signal Change |

|---|---|---|---|

| Colorimetric | pH-dependent protonation | H+ / OH- | Visible color change |

| Fluorescent | Photoinduced Electron Transfer (PET) | Metal Cations | Increase in fluorescence intensity |

Electrochemical Sensing Platforms:

Electrochemical sensors measure changes in electrical properties like current, potential, or impedance.

Voltammetric Sensors: The anthraquinone core of Blue Base P-3R is electrochemically active and can undergo reversible oxidation-reduction reactions. vulcanchem.com The binding of an analyte to the molecule could alter its redox potential. This change can be measured using techniques like cyclic voltammetry, providing a quantitative detection method.

Potentiometric Sensors: An ion-selective electrode (ISE) could be developed by embedding a derivative of Blue Base P-3R into a PVC membrane. The specific binding of a target ion at the membrane-solution interface would generate a potential difference that is proportional to the concentration of the ion.

Impedimetric Sensors: When Blue Base P-3R is immobilized on an electrode surface, the binding of a large molecule (like a protein or DNA) could hinder the charge transfer at the electrode-solution interface. This change in impedance could be used for biosensing applications.

Catalytic Applications and Reaction Promotion

The chemical structure of Blue Base P-3R suggests potential, though not widely explored, applications in catalysis.

Role as Catalyst or Co-catalyst in Organic and Inorganic Reactions

While direct catalytic applications of Blue Base P-3R are not documented, its functional groups suggest theoretical roles.

Acid-Base Catalysis: The sulfonic acid (-SO₃H) and amino (-NH₂) groups can function as Brønsted-Lowry acid and base sites, respectively. vulcanchem.com These sites could potentially catalyze reactions like esterification, hydrolysis, or condensation reactions, although likely with low efficiency compared to dedicated catalysts.

Redox Catalysis: The anthraquinone structure is a known redox-active moiety. It can act as an electron transfer mediator in certain reactions. For example, it could potentially facilitate the oxidation of substrates by accepting electrons and then being re-oxidized by a terminal oxidant.

Catalyst Support/Ligand: The amino and sulfonic acid groups are excellent functionalities for binding to metal ions. vulcanchem.com Blue Base P-3R could serve as a ligand to stabilize metal nanoparticles or as a component in a metal-organic framework (MOF). The resulting metal complex could then exhibit catalytic activity. For instance, Schiff base ligands derived from similar aromatic amines form stable and catalytically active complexes with metals like Palladium(II) and Ruthenium(II). bohrium.com

Photocatalytic Systems for Chemical Transformations

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst.

Photosensitization: Anthraquinone derivatives are known photosensitizers. Upon absorption of light, Blue Base P-3R could be excited to a higher energy state. It could then transfer this energy to another molecule (like molecular oxygen to form singlet oxygen) or transfer an electron, initiating a chemical reaction. This is particularly relevant for oxidation processes.

Dye-Sensitized Systems: In a dye-sensitized solar cell (DSSC) or a photocatalytic system, a dye molecule absorbs light and injects an electron into the conduction band of a semiconductor (like TiO₂). While its primary use is in dyeing, the chromophoric nature of Blue Base P-3R suggests it could theoretically function as a sensitizer. vulcanchem.com

Degradation of Pollutants: Research has shown that reactive dyes with similar structures can be degraded using advanced oxidation processes. Conversely, some dye-like molecules can act as photocatalysts themselves or as part of a catalytic system for degrading other pollutants. A study demonstrated the use of a binuclear manganese complex to catalytically decolorize "Reactive Blue P-3R," indicating the dye's interaction with catalytic oxidation systems. nih.gov

Table 2: Potential Catalytic Roles of Blue Base P-3R

| Catalysis Type | Proposed Role | Mechanism | Potential Reaction |

|---|---|---|---|

| Acid-Base | Catalyst | Proton donation/acceptance | Ester Hydrolysis |

| Metal Complex | Ligand | Metal center activation | C-C Coupling |

Applications in Advanced Chemical Separation Processes

The functional groups and ionic nature of Blue Base P-3R suggest its potential utility in specialized chemical separation techniques.

Ion-Exchange Chromatography: The presence of sulfonic acid groups, which are strong anions, makes Blue Base P-3R a candidate for use as a stationary phase in ion-exchange chromatography. vulcanchem.com It could be immobilized onto a solid support (like silica (B1680970) or a polymer resin) to create a cation-exchange material for separating positively charged analytes.

Affinity Chromatography: By chemically modifying the amino groups, specific ligands can be attached to the Blue Base P-3R molecule. vulcanchem.com If this modified molecule is then immobilized, it can be used as an affinity matrix to selectively capture and purify target biomolecules (like proteins or enzymes) that have a specific affinity for the attached ligand.

Membrane Separations: Functionalized membranes can exhibit enhanced selectivity. Incorporating Blue Base P-3R into a polymer membrane could introduce fixed charges (from the sulfonate groups), creating an ion-exchange membrane. vulcanchem.com Such membranes are used in processes like electrodialysis for desalination or for separating ions from a solution. The presence of polar groups could also modify the hydrophilicity and transport properties of membranes used in pervaporation or gas separation. ethz.ch

Masking Agent: In separations based on precipitation, a "masking" agent can be used to form a stable, soluble complex with an interfering ion, preventing it from precipitating along with the target analyte. libretexts.org The chelating ability of the functional groups on Blue Base P-3R could allow it to act as a masking agent for certain metal ions, improving the selectivity of a precipitation-based separation. vulcanchem.com

Future Directions, Unaddressed Challenges, and Interdisciplinary Perspectives

Novel Synthetic Paradigms and Sustainable Catalysis

The future synthesis of Blue Base P-3R and its analogues is poised for a paradigm shift towards more sustainable and efficient methodologies. Traditional multi-step preparations, which can be resource-intensive, may be supplanted by modern synthetic strategies that prioritize atom economy and environmental compatibility. google.com

Emerging synthetic approaches that could be applied include:

Photocatalysis: The use of visible light to promote chemical reactions offers a green alternative to conventional thermal methods. rsc.orgcardiff.ac.uk For a molecule like Blue Base P-3R, photocatalytic methods could enable selective C-H functionalization or the formation of carbon-heteroatom bonds under mild conditions, potentially simplifying the synthetic route and reducing waste. cardiff.ac.uk The use of blue LEDs, for instance, has proven effective in promoting reactions that previously required metal catalysts or harsh reagents. rsc.orgdiva-portal.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. unl.pt Applying flow chemistry to the diazotization and coupling steps involved in the synthesis of related azo compounds could significantly streamline the production of Blue Base P-3R precursors. ontosight.aiontosight.ai

Sustainable Catalysis: The development of catalysts from earth-abundant base metals or the use of biocatalysis represents a key area of sustainable chemistry. master-sucat.eubeilstein-journals.org Research has already demonstrated the use of a microsphere-supported binuclear manganese complex as a highly effective and reusable heterogeneous catalyst for the oxidative decolorization of Reactive Blue P-3R in wastewater. nih.gov This points towards the potential for designing novel catalytic systems for both the synthesis and degradation of such dyes, contributing to a circular chemical economy. diva-portal.orgnih.gov Future work could focus on immobilizing homogeneous catalysts on solid supports to facilitate recovery and reuse, a critical aspect of green chemistry. diva-portal.org

Integration with Nanotechnology for Enhanced Functionality

The convergence of nanotechnology with organic chemistry opens up exciting possibilities for enhancing the functionality of molecules like Blue Base P-3R. By integrating the compound with various nanomaterials, its intrinsic properties can be amplified and directed toward novel applications. iaea.orgnano.gov

Key areas for exploration include:

Advanced Drug Delivery: Nanoparticles, such as those made from Prussian blue or biodegradable polymers, can serve as carriers for therapeutic agents. frontiersin.orgmdpi.com The structure of Blue Base P-3R could be modified to act as a targeting ligand or the core of a drug conjugate, loaded onto nanocarriers for targeted delivery, potentially in photothermal therapy or as a contrast agent. frontiersin.org

High-Performance Nanosensors: The chromophoric anthraquinone (B42736) core of Blue Base P-3R suggests its potential use in sensor technology. When immobilized on nanomaterials like quantum dots or metallic nanoparticles, changes in its spectral properties upon interaction with specific analytes could be enhanced, leading to highly sensitive and selective nanosensors for environmental or biomedical monitoring. mdpi.com

Catalyst Support Systems: As demonstrated with the manganese complex encapsulated in ethyl cellulose (B213188) microspheres for decolorization, nanotechnology provides a powerful tool for catalyst design. nih.gov Blue Base P-3R or its derivatives could be incorporated into nano-ordered hydrogels or polymer-clay nanocomposites, creating stable and recyclable catalytic systems with high surface areas and enhanced activity. iaea.orgmdpi.com

Role of Artificial Intelligence and Machine Learning in Blue Base P-3R Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and optimal synthetic pathways from large datasets. nih.govyoutube.com These computational tools can significantly accelerate the research and development cycle for Blue Base P-3R.

Potential applications of AI and ML include:

Predictive Synthesis and Retrosynthesis: ML models, trained on vast reaction databases, can predict the most efficient and high-yielding synthetic routes to Blue Base P-3R and its novel derivatives. mdpi.comnottingham.ac.uk Such computer-aided synthesis planning (CASP) tools can analyze complex structures and suggest disconnections based on known, reliable reactions, saving significant time and resources in the lab. nottingham.ac.uk

Reactivity and Property Prediction: AI can be used to predict the chemical reactivity and physical properties of new Blue Base P-3R analogues before they are synthesized. rsc.orgmit.eduresearchgate.net By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can screen virtual libraries of compounds to identify candidates with desired characteristics, such as specific colors, solubilities, or binding affinities for particular targets. nih.gov Neural networks have been successfully used to predict the coefficients of decay plots in methylene (B1212753) blue reduction reactions, showcasing the potential for predicting reaction dynamics. mdpi.com